molecular formula C6H14ClNO3 B14782830 2-Amino-3-hydroxy-4-methylpentanoic acid;hydrochloride

2-Amino-3-hydroxy-4-methylpentanoic acid;hydrochloride

Cat. No.: B14782830
M. Wt: 183.63 g/mol
InChI Key: LJDBRWYTJHYZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-hydroxy-4-methylpentanoic acid;hydrochloride is a chiral amino acid derivative. It is also known as L-threo-3-hydroxy-L-leucine. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a pentanoic acid backbone. It is commonly used in various scientific research fields due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-4-methylpentanoic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as L-leucine.

    Hydroxylation: The hydroxylation of L-leucine is achieved using specific reagents and catalysts to introduce the hydroxyl group at the desired position.

    Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

    Catalysts and Reagents: Specific catalysts and reagents are employed to enhance reaction efficiency.

    Purification and Quality Control: Advanced purification techniques and stringent quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-4-methylpentanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amino alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Ketones and Aldehydes: Formed through oxidation.

    Amino Alcohols: Resulting from reduction.

    Substituted Derivatives: Produced through substitution reactions.

Scientific Research Applications

2-Amino-3-hydroxy-4-methylpentanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-4-methylpentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic processes.

    Receptor Binding: The compound may bind to specific receptors, modulating biological responses.

    Pathway Modulation: It can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    L-Leucine: A branched-chain amino acid with a similar structure but lacking the hydroxyl group.

    L-Isoleucine: Another branched-chain amino acid with a different arrangement of functional groups.

    L-Valine: Similar in structure but with a different side chain.

Uniqueness

2-Amino-3-hydroxy-4-methylpentanoic acid;hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its hydroxyl group allows for unique interactions and reactions not possible with other branched-chain amino acids.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-3-hydroxy-4-methylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-3(2)5(8)4(7)6(9)10;/h3-5,8H,7H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDBRWYTJHYZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.